L-745870 trihydrochloride

Dopamine D4 receptor Receptor binding affinity Antipsychotic selectivity

Non-selective antagonists (e.g., haloperidol, clozapine) confound D4-specific readouts due to off-target D2/D3 engagement. L-745870 trihydrochloride solves this with subnanomolar D4 affinity (Ki=0.43 nM) and >2000-fold selectivity. - Achieves clean D4 blockade in cell-based assays (10-100 nM) and in vivo models (1-30 mg/kg p.o.). - Validated brain-penetrant tool; avoids prolactin elevation and neuroleptic-like behavioural artifacts. - Supplied as ≥98% pure trihydrochloride salt for optimal aqueous solubility and reproducible pharmacology.

Molecular Formula C18H22Cl4N4
Molecular Weight 436.2 g/mol
CAS No. 866021-03-6
Cat. No. B570682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-745870 trihydrochloride
CAS866021-03-6
Synonyms3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine Trihydrochloride; 
Molecular FormulaC18H22Cl4N4
Molecular Weight436.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl
InChIInChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
InChIKeyKJSOYZLYCFYXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-745870 Trihydrochloride: Selective D4 Receptor Antagonist


L-745870 trihydrochloride, also known as 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine trihydrochloride, is a potent, selective, and brain-penetrant antagonist of the human dopamine D4 receptor [1]. The compound exhibits a subnanomolar binding affinity (Ki = 0.43 nM) for the D4 receptor and demonstrates high selectivity over other dopamine receptor subtypes [1]. As a trihydrochloride salt, it offers enhanced aqueous solubility suitable for both in vitro and in vivo research applications . The compound has well-characterized oral bioavailability and blood-brain barrier penetration properties, making it a standard tool for investigating D4 receptor pharmacology in neurological disease models [1].

L-745870 Trihydrochloride: Generic Substitution Invalidity


Generic dopamine receptor antagonists such as haloperidol or clozapine cannot serve as functional substitutes for L-745870 trihydrochloride due to profound differences in receptor subtype selectivity and consequent in vivo pharmacological profiles. Unlike broad-spectrum antipsychotics that antagonize D2 and D3 receptors with high affinity, L-745870 exhibits greater than 2000-fold selectivity for D4 over D2 receptors [1]. This selectivity translates directly into divergent neurochemical and behavioral outcomes: L-745870 does not elevate plasma prolactin or increase dopamine metabolism at doses up to 30 mg/kg p.o., whereas haloperidol robustly induces these effects [1]. Furthermore, L-745870 fails to produce neuroleptic-like behavioral effects in standard rodent models, distinguishing it from both typical and atypical antipsychotics [2]. For studies requiring selective interrogation of D4 receptor function without confounding D2/D3-mediated effects, substitution with non-selective antagonists compromises experimental interpretability and reproducibility.

L-745870 Trihydrochloride: Evidence-Based Differentiation


D4 Receptor Binding Affinity and Selectivity

L-745870 trihydrochloride demonstrates a Ki of 0.43 nM for the human dopamine D4 receptor in competition binding assays using [3H]spiperone [1]. This binding affinity is 5-fold higher than haloperidol and 20-fold higher than clozapine when assessed under identical assay conditions [1]. Furthermore, L-745870 exhibits >2000-fold selectivity for D4 over D2 receptors (Ki D2 = 960 nM) and approximately 5000-fold selectivity over D3 receptors (Ki D3 = 2300 nM), whereas haloperidol is relatively nonselective across D2-like receptors [1].

Dopamine D4 receptor Receptor binding affinity Antipsychotic selectivity

Prolactin and Dopamine Metabolism vs. Haloperidol

In rodent studies, L-745870 trihydrochloride administered orally at doses up to 30 mg/kg produced no significant elevation in plasma prolactin levels and no increase in dopamine metabolism, as measured by DOPAC/DA ratios in striatal tissue [1]. In contrast, standard antipsychotics such as haloperidol robustly increase both plasma prolactin and striatal dopamine metabolism, effects attributed to potent D2 receptor blockade [1].

Prolactin Dopamine metabolism Neuroleptic side effects

L-DOPA-Induced Dyskinesia Reduction

In the MPTP-lesioned macaque model of Parkinson's disease, L-745870 trihydrochloride (1 mg/kg) significantly reduced the severity of L-DOPA-induced dyskinesia without compromising the antiparkinsonian efficacy of L-DOPA [1]. This anti-dyskinetic effect was not observed with non-selective dopamine antagonists at doses that do not impair motor function, highlighting a functional advantage of selective D4 receptor blockade [1].

Parkinson's disease L-DOPA-induced dyskinesia MPTP-lesioned macaque

Oral Bioavailability and Brain Penetration

L-745870 trihydrochloride demonstrates good oral bioavailability (20-60%) and a plasma half-life of 2.1-2.8 hours in both rat and monkey [1]. Critically, the compound achieves high brain-to-plasma ratios in rat, confirming excellent blood-brain barrier penetration [1]. In contrast, many other D4 antagonists require parenteral administration or exhibit poor CNS exposure, limiting their utility for behavioral or chronic dosing studies.

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration

L-745870 Trihydrochloride: Validated Research Applications


In Vitro D4 Receptor Functional Isolation

Use L-745870 trihydrochloride at concentrations of 10-100 nM in cell-based assays (e.g., cAMP accumulation, GTPγS binding, or extracellular acidification rate) to selectively antagonize D4 receptor-mediated responses without engaging D2 or D3 receptors. This application is validated by its >2000-fold selectivity for D4 over D2 receptors and subnanomolar Ki [1]. Ideal for studies in HEK293, CHO, or GH4C1 cells expressing recombinant human D4 receptors.

In Vivo D4 Receptor Role in Neurological Disorders

Administer L-745870 trihydrochloride orally at doses of 1-30 mg/kg in rodent or primate models to interrogate D4 receptor function in behavior, cognition, or motor control. This scenario leverages the compound's brain penetration, oral bioavailability, and lack of effect on prolactin and dopamine metabolism (unlike haloperidol) [1]. Particularly suited for studies of L-DOPA-induced dyskinesia, where L-745870 reduces dyskinesia without impairing L-DOPA efficacy [2].

Differentiation of D4 and D2/D3 Receptor Effects

Employ L-745870 trihydrochloride as a selective D4 antagonist tool in parallel experiments with non-selective antagonists (e.g., haloperidol) or D2-preferring antagonists to dissect the specific roles of D4 versus D2/D3 receptors in dopaminergic signaling pathways. This approach is supported by direct comparative data showing L-745870 does not induce the neurochemical or behavioral changes characteristic of D2 blockade [1].

D4 Receptor Binding Assay Reference Standard

Utilize L-745870 trihydrochloride as a high-affinity, selective reference compound for establishing D4 receptor binding assay parameters and for benchmarking novel D4 ligand selectivity. Its well-characterized Ki values (D4 = 0.43 nM, D2 = 960 nM, D3 = 2300 nM) and selectivity profile across >60 receptors, transporters, and ion channels provide a robust standard for comparative pharmacology [1].

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